![molecular formula C27H37ClN4O5S2 B2698516 N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321881-44-0](/img/structure/B2698516.png)
N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H37ClN4O5S2 and its molecular weight is 597.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.
- Molecular Formula : C27H37ClN4O5S2
- Molecular Weight : 597.19 g/mol
- CAS Number : 1321881-44-0
The compound exhibits a multifaceted mechanism of action primarily targeting cancer cells and various microbial pathogens. Its structural components suggest potential interactions with specific biological targets, including enzymes and receptors involved in cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
These findings indicate that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. The results from various studies are summarized in the following table:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
---|---|---|
Staphylococcus aureus | 14 | 64 |
Escherichia coli | 8 | 1024 |
Candida albicans | 15 | 64 |
The compound demonstrated significant activity against Gram-positive bacteria and fungi, while showing weaker effects against Gram-negative bacteria like E. coli.
Case Studies
- Study on Antitumor Activity : A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The study concluded that it effectively inhibited cell proliferation and induced apoptosis, particularly in breast and lung cancer models.
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties, revealing that the compound exhibited substantial inhibitory effects against both bacterial and fungal pathogens. The results indicated its potential as a therapeutic agent in treating infections caused by resistant strains .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Anticancer Activity
The compound has shown promise in anticancer applications, particularly against various cancer cell lines. Studies indicate that derivatives of similar thiazole compounds exhibit significant antiproliferative effects on human breast adenocarcinoma cells (MCF7) and other cancer types. The mechanism often involves modulation of specific cellular pathways associated with cancer growth and survival . -
Antimicrobial Properties
Research into related compounds has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The sulfonamide group in the structure may enhance the compound's ability to inhibit microbial growth by interfering with bacterial folic acid synthesis . -
Neuropharmacological Effects
Compounds with similar structural motifs have been investigated for their effects on serotonin receptors, particularly the 5-HT3 receptor. These receptors are implicated in various conditions such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS). Modulation of these receptors by the compound could provide therapeutic benefits in managing these disorders .
Case Studies and Research Findings
-
Anticancer Screening
In a study examining various thiazole derivatives, compounds structurally similar to N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride were evaluated for their anticancer efficacy using SRB assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, suggesting potent anticancer activity . -
Antimicrobial Activity Evaluation
A comparative study of thiazole-based compounds highlighted their effectiveness against a range of microbial strains. The mechanisms involved were analyzed through molecular docking studies which suggested strong binding affinities to target enzymes essential for bacterial survival . -
Neuropharmacological Studies
Research focusing on serotonin receptor modulation revealed that compounds with similar structures could effectively inhibit receptor activity linked to nausea and vomiting, providing insights into potential therapeutic applications for gastrointestinal disorders .
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S2.ClH/c1-6-29(7-2)15-16-31(27-28-25-23(35-5)9-8-10-24(25)37-27)26(32)21-11-13-22(14-12-21)38(33,34)30-17-19(3)36-20(4)18-30;/h8-14,19-20H,6-7,15-18H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVBSMCAPOIDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.